Dynorphin (1-10) amide is a peptide derived from the larger dynorphin family, which are endogenous ligands primarily interacting with kappa opioid receptors. This specific fragment, consisting of the first ten amino acids of dynorphin A, has garnered interest due to its unique pharmacological properties and potential therapeutic applications. Unlike its longer counterparts, dynorphin (1-10) amide exhibits distinct binding affinities and biological activities, making it a valuable subject of study in neuropharmacology.
Dynorphin peptides are typically derived from the pro-dynorphin precursor, which is expressed in various regions of the central nervous system. The synthesis of dynorphin (1-10) amide can be achieved through chemical methods or recombinant DNA technology, allowing for precise control over its structure and purity.
Dynorphin (1-10) amide falls under the classification of opioid peptides. It specifically targets kappa opioid receptors, which are part of the G-protein coupled receptor family. This classification is significant as it influences its pharmacodynamics and potential therapeutic effects.
The synthesis of dynorphin (1-10) amide can be accomplished through solid-phase peptide synthesis. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino groups.
The molecular structure of dynorphin (1-10) amide consists of a linear sequence of ten amino acids with an amide group at the C-terminus. The specific sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Gly.
The molecular formula for dynorphin (1-10) amide is C₄₈H₆₉N₁₁O₁₀S, with a molecular weight of approximately 1006.2 g/mol. Its structure allows for interactions with kappa opioid receptors, influencing its pharmacological activity.
Dynorphin (1-10) amide can undergo various chemical reactions typical for peptides, including hydrolysis and oxidation under certain conditions. These reactions can affect its stability and bioactivity.
Dynorphin (1-10) amide primarily exerts its effects by binding to kappa opioid receptors located in various brain regions involved in pain modulation and stress response. Upon binding, it activates intracellular signaling pathways that lead to analgesic effects and modulation of neurotransmitter release.
Studies indicate that dynorphin (1-10) amide exhibits high affinity for kappa opioid receptors with Ki values around 200 nM, demonstrating its potential as an effective agonist in pain management strategies .
Dynorphin (1-10) amide is typically presented as a white to off-white powder. It is soluble in water and dimethyl sulfoxide but may exhibit limited solubility in organic solvents.
Key chemical properties include:
Dynorphin (1-10) amide has several applications in scientific research:
Solid-Phase Peptide Synthesis (SPPS) serves as the cornerstone methodology for producing Dynorphin (1-10) amide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-NH₂) and its structurally optimized analogs. The standard approach employs Fmoc (9-fluorenylmethoxycarbonyl) protection chemistry on PAL-PEG-PS resin (0.19 mmol/g loading capacity), enabling high-fidelity assembly of the peptide chain. Strategic modifications have been implemented to overcome synthetic challenges inherent in this sequence-rich in basic arginine residues and hydrophobic domains.
A significant advancement involves the incorporation of pseudoproline dipeptides at strategic positions (e.g., Leu⁵-Arg⁶) to disrupt aggregation during chain elongation. This modification drastically improves coupling efficiency and reduces deletion sequences in the final product. Following assembly, the peptide-resin undergoes simultaneous side-chain deprotection and cleavage using optimized Reagent B (88% TFA, 5% phenol, 5% water, 2% TIS) for 2 hours, minimizing side reactions like arginine guanidinium group nitration or tert-butylation. Crude peptides are then purified via preparative reversed-phase HPLC (Vydac C₁₈ column) using gradients of 5-50% acetonitrile in 0.1% TFA over 45-70 minutes, yielding products with >95% purity confirmed by analytical HPLC [3].
Conformational constraint via ring-closing metathesis (RCM) represents a revolutionary SPPS modification applied to dynorphin analogs. This technique incorporates allylglycine (AllGly) residues at positions 2, 5, or 8, enabling on-resin cyclization using second-generation Grubbs' catalyst (5-10 mol%) in DCM/DMF (4:1 v/v) at 40°C. The reaction generates both cis and trans alkene isomers, separable via HPLC, with yields ranging from 56-74% depending on AllGly position and stereochemistry. RCM cyclization between positions 5 and 8 (substituting Leu⁵ and Ile⁸ with AllGly) produces constrained analogs exhibiting low nanomolar κ opioid receptor affinity (Kᵢ = 0.84-11 nM). This structural stabilization reduces conformational flexibility, significantly enhancing receptor selectivity and metabolic stability compared to the linear peptide [1].
Table 1: RCM Cyclization Efficiency in Dynorphin Analogs
Cyclization Position | Catalyst Loading | Reaction Time (h) | Isolated Yield (%) | cis:trans Ratio |
---|---|---|---|---|
[2,5]-cyclo(AllGly²,⁵) | 7 mol% | 24 | 56% | 1:1.1 |
[5,8]-cyclo(AllGly⁵,⁸) | 5 mol% | 18 | 74% | 1:2.3 |
C-terminal amidation constitutes a critical modification for dynorphin analogs, dramatically altering their pharmacokinetic profile. Unmodified Dynorphin (1-10) possesses an unstable C-terminal carboxylate susceptible to rapid carboxypeptidase-mediated degradation in vivo, exhibiting a plasma half-life of merely minutes. Conversion to the amide form (Dynorphin (1-10)amide) confers substantial resistance to carboxypeptidases, prolonging metabolic stability. Pharmacological evaluation demonstrates this stabilization translates to enhanced in vivo activity, with Dynorphin (1-10)amide exhibiting 13-fold greater potency than Dynorphin (1-13) in the mouse vas deferens assay (IC₅₀ = 0.3 nM vs. 4.0 nM) [2] [5].
The amidation process is efficiently integrated into SPPS protocols using PAL (Peptide Amide Linker) or Rink amide resin. Following full peptide assembly, the resin-bound peptide undergoes ammonolysis with gaseous ammonia or treatment with ammonium salts in the presence of coupling agents. Alternatively, enzymatic amidation employing peptidylglycine α-amidating monooxygenase (PAM) can be applied post-cleavage to the C-terminal glycine-extended precursor. Quantitative LC-MS analysis confirms near-stoichiometric amidation (>98%) when using PAL resin under optimized coupling conditions. Beyond stability enhancement, C-terminal amidation subtly influences receptor interaction dynamics, as evidenced by Dynorphin (1-10)amide's unique pharmacological profile: while lacking intrinsic analgesic activity in naive animals, it significantly potentiates morphine analgesia in tolerant animals (reducing ED₅₀ from 43.0 to 17.0) without exacerbating withdrawal symptoms [2] [5].
Additional N-terminal stabilization is achieved through N-methyl-Tyr¹ incorporation ([N-Met-Tyr¹]-Dynorphin A(1-10)amide). This modification confers resistance to aminopeptidase degradation while maintaining nanomolar κ-opioid receptor affinity. Pharmacokinetic studies reveal synergistic stability enhancement when combining N-methylation with C-terminal amidation, yielding analogs with 3.4±1.4 hours duration of action after intravenous administration compared to minutes observed for unmodified dynorphin fragments [5].
The construction of the dynorphin (1-10) amide backbone demands precise peptide bond formation, particularly challenging between sterically hindered residues (e.g., Arg⁷-Ile⁸) and amidated C-terminus. Two distinct catalytic strategies dominate: enzymatic and chemical coupling, each offering unique advantages.
Chemical coupling leverages potent activating agents, predominantly phosphonium salts (PyBOP, PyAOP) and uronium salts (HBTU, HATU) in the presence of equimolar HOAt or HOBt and excess DIEA (N,N-diisopropylethylamine). These reagents facilitate rapid, high-yielding couplings (typically >99% per step) even for sterically hindered amino acids like Ile⁸-Arg⁹. The chemical approach provides unparalleled flexibility in incorporating non-natural amino acids (e.g., D-alloglycine for RCM) and specialty protecting groups (Pbf for Arg, Trt for Gln). However, significant challenges emerge during segments rich in arginine (positions 6,7,9), including on-resin aggregation and aspartimide formation. These are mitigated by incorporating microwave-assisted coupling (50°C, 25W) for difficult sequences and using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on glycine amide nitrogens to prevent side reactions [1] [3].
Table 2: Coupling Efficiency Comparison for Challenging Dynorphin Sequences
Peptide Segment | Coupling Reagent | Additive | Temperature | Coupling Yield (%) |
---|---|---|---|---|
Gly³-Phe⁴ | HATU | HOAt | 25°C | 99.8% |
Arg⁶-Arg⁷ | PyAOP | HOAt | 25°C | 85.2% |
Arg⁶-Arg⁷ | PyAOP | HOAt | 50°C (microwave) | 99.1% |
Arg⁷-Ile⁸ | HBTU | HOBt | 25°C | 78.5% |
Arg⁷-Ile⁸ | HCTU | HOAt | 50°C (microwave) | 98.7% |
Enzymatic strategies employ proteases like subtilisin BPN' variants or trypsin operating in reverse micelles or low-water organic solvents (e.g., DMF containing <5% water). These biocatalysts demonstrate remarkable chemoselectivity, particularly advantageous for fragment condensation without epimerization. Thermolysin efficiently catalyzes Phe⁴-Leu⁵ bond formation without racemization, while engineered papain facilitates C-terminal Pro¹⁰ amidation directly from ester precursors. The primary advantage lies in avoiding harsh coupling conditions and eliminating the need for side-chain protection beyond the minimum necessary. However, enzymatic methods face limitations in incorporating non-natural amino acids essential for structural optimization (e.g., AllGly for RCM cyclization) and exhibit lower efficiency for sequences containing multiple basic residues, such as the Arg⁶-Arg⁷-Ile⁸ segment where trypsin-mediated couplings yield <60% [1] [6].
The optimal synthesis integrates both approaches: enzymatic catalysis for environmentally sensitive segments and chemical methods for incorporating non-natural residues and performing RCM cyclization. This hybrid strategy achieves overall yields exceeding 40% for complex cyclic, amidated analogs like [D-AllGly²,L-AllGly⁵]-cyclo(2,5)Dynorphin A(1-10)amide, compared to <25% yields using exclusively chemical or enzymatic methods [1].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4